molecular formula C13H16N2O B11113703 1H-Indole-2-carboxamide, 1-methyl-N-(1-methylethyl)- CAS No. 61939-19-3

1H-Indole-2-carboxamide, 1-methyl-N-(1-methylethyl)-

Cat. No.: B11113703
CAS No.: 61939-19-3
M. Wt: 216.28 g/mol
InChI Key: RWLJZYPWAYQPQN-UHFFFAOYSA-N
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Description

1H-Indole-2-carboxamide, 1-methyl-N-(1-methylethyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxamide, 1-methyl-N-(1-methylethyl)- typically involves the methylation of indole followed by the formation of the carboxamide group. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxamide, 1-methyl-N-(1-methylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1H-Indole-2-carboxamide, 1-methyl-N-(1-methylethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxamide, 1-methyl-N-(1-methylethyl)- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-2-carboxamide, 1-methyl-N-(1-methylethyl)- stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to form stable hydrogen bonds with various molecular targets makes it a valuable compound in scientific research .

Properties

CAS No.

61939-19-3

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

1-methyl-N-propan-2-ylindole-2-carboxamide

InChI

InChI=1S/C13H16N2O/c1-9(2)14-13(16)12-8-10-6-4-5-7-11(10)15(12)3/h4-9H,1-3H3,(H,14,16)

InChI Key

RWLJZYPWAYQPQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC2=CC=CC=C2N1C

Origin of Product

United States

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